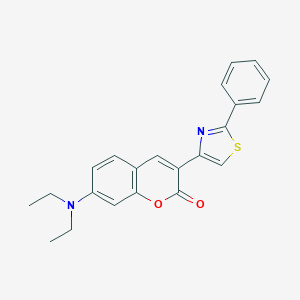

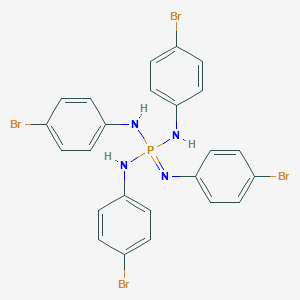

![molecular formula C14H10N4OS B188487 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 183536-45-0](/img/structure/B188487.png)

3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

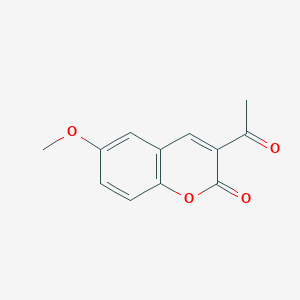

The compound “3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a heterocyclic compound with a complex structure. It contains a furyl group (a furan ring), a phenyl group (a benzene ring), and a triazolothiadiazine group (a fused ring system containing triazole and thiadiazine rings) .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring systems. The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The literature suggests that the position and number of substitutions play a crucial role in modulating the potency of the compounds .Scientific Research Applications

Anticancer Activity

This compound has shown potential in anticancer research. Derivatives of triazolothiadiazine have been synthesized and screened for their antiproliferative potential against various human cancer cell lines . The presence of the triazole and thiadiazine moieties contributes to its ability to interact with biological systems, potentially inhibiting the growth of cancer cells.

Antimicrobial Properties

The triazole core of the compound is known for its antimicrobial properties. It has been used to develop new classes of antibacterial agents to combat multidrug-resistant pathogens . This is particularly important in the ongoing fight against antibiotic resistance.

Antifungal Uses

Similar to its antibacterial properties, the compound also exhibits antifungal activity. Triazole derivatives, including those related to our compound of interest, are commonly used in medicinal chemistry as part of antifungal drugs .

Antiviral Applications

Research has indicated that triazolothiadiazine derivatives can be effective against viruses. For instance, they have been studied for their ability to block the active site of the M2 protein and inhibit the neuraminidase enzyme in the influenza A virus .

Enzyme Inhibition

The compound has been associated with enzyme inhibition, which is a crucial aspect of drug development. It has been studied for its potential as a shikimate dehydrogenase inhibitor, an essential protein in the biosynthesis pathway, making it a promising target for anti-TB agents .

Pharmacokinetic and Molecular Modeling Studies

In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives. These studies are essential for understanding the drug-like properties of the compound and for the rational design and development of new drugs .

Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been studied for their ability to block the active site of the m2 protein and inhibit the neuraminidase enzyme of the influenza a virus .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to cause g2/m cell cycle arrest and apoptosis in certain cancer cell lines .

Future Directions

properties

IUPAC Name |

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKUFAVUIQQFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353594 |

Source

|

| Record name | 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

183536-45-0 |

Source

|

| Record name | 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

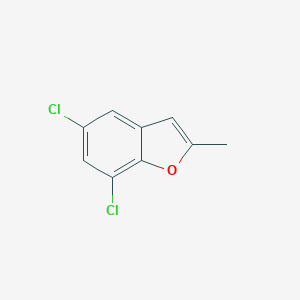

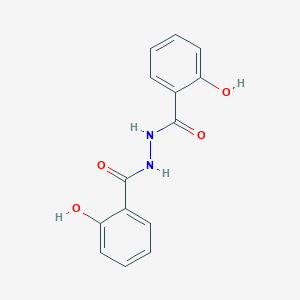

![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

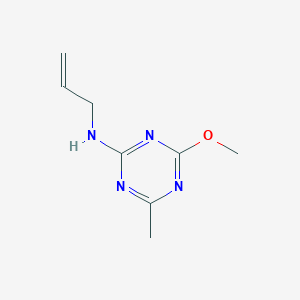

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)